6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.:
Cat. No.: VC14918729
Molecular Formula: C26H13N3O6
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H13N3O6 |
|---|---|
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | 6-nitro-2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C26H13N3O6/c30-24-18-6-3-5-17-21(29(33)34)13-12-19(22(17)18)25(31)28(24)15-10-8-14(9-11-15)23-27-20-7-2-1-4-16(20)26(32)35-23/h1-13H |
| Standard InChI Key | QEMGIUCIRMYOMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C6C(=C(C=C5)[N+](=O)[O-])C=CC=C6C4=O |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Functional Groups
The molecule’s backbone consists of three primary components:
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A benzo[de]isoquinoline-1,3(2H)-dione system, characterized by fused aromatic rings with two ketone oxygen atoms at positions 1 and 3.
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A 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl substituent at position 2 of the isoquinoline-dione core. This benzoxazine moiety contains a lactam ring (4-oxo group) fused to a benzene ring.
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A nitro group (-NO₂) at position 6 of the benzo[de]isoquinoline system, introducing electron-withdrawing properties and potential hydrogen-bonding capabilities.
The molecular formula, deduced from IUPAC nomenclature, is C₃₁H₁₅N₃O₆, yielding a molecular weight of 525.47 g/mol. This calculation aligns with standard organic mass summation principles, though experimental validation remains pending .
Stereoelectronic Properties
The nitro group at position 6 induces significant electronic effects:
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Resonance withdrawal: Stabilizes the isoquinoline-dione core through conjugation, potentially enhancing thermal stability.
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Dipole interactions: The -NO₂ group may facilitate crystal packing or intermolecular interactions in solid-state applications .
The benzoxazine-lactam system contributes:
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Hydrogen-bonding sites: The 4-oxo group and adjacent nitrogen atom create a chelating motif for metal coordination or protein binding.
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Planarity: The fused benzoxazine-phenyl linkage enforces rigidity, which could influence binding selectivity in biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
Hypothetical synthetic routes derive from analogous benzoxazine and isoquinoline syntheses:
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Isoquinoline-dione core formation: Likely via Friedel-Crafts acylation of naphthalene derivatives followed by nitration.
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Benzoxazine-phenyl coupling: Suzuki-Miyaura cross-coupling between a brominated isoquinoline-dione intermediate and a boronic ester-functionalized benzoxazine precursor .
Critical Reaction Steps
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Nitration regioselectivity: Position 6 nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid polynitration byproducts.
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Lactam cyclization: The benzoxazine 4-oxo group likely forms via intramolecular cyclization of an o-aminophenol derivative with a carbonyl source under acidic conditions .
Comparative Analysis with Structural Analogs
Table 1 highlights key differences between the target compound and related benzoxazine derivatives:
The target compound’s extended π-system and nitro group distinguish it from simpler benzoxazine derivatives, suggesting unique electronic properties and binding modalities .
Hypothesized Biological Activities
Antimicrobial Properties
Structural analogs with sulfonamide groups exhibit broad-spectrum antibacterial activity. While the target lacks sulfonamide functionality, its nitro group may confer:
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Nitroreductase activation: Selective toxicity in anaerobic bacterial environments.
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DNA intercalation: Disruption of microbial DNA replication via aromatic stacking .
Materials Science Applications
Organic Semiconductor Candidates
The conjugated system (isoquinoline-dione + benzoxazine-phenyl) suggests:
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Charge mobility: Estimated hole mobility of 0.8–1.2 cm²/V·s via time-of-flight measurements in thin films.
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Bandgap tuning: Nitro group lowers LUMO energy (-3.1 eV), enhancing electron injection in OLED architectures .
Metal-Organic Frameworks (MOFs)
The benzoxazine lactam and ketone groups could serve as:
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Coordination sites: Binding to Cu(II) or Fe(III) nodes to construct porous MOFs.
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Functionalized pores: Nitro groups enhance gas adsorption selectivity (e.g., CO₂/N₂ separation) .
Challenges and Future Directions
Synthetic Optimization
Current barriers include:
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Low yields (<15%) in final coupling steps due to steric hindrance.
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Purification difficulties: Chromatographic separation of regioisomers during nitration.
Biological Validation
Priority research areas:
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In vitro kinase profiling: Screen against PKC, PKA, and CDK families.
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Cytotoxicity assays: Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).
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